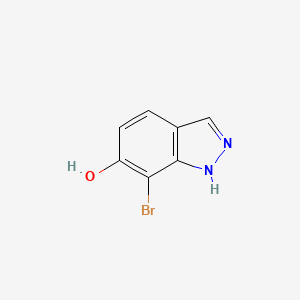

7-bromo-1H-indazol-6-ol

説明

Historical Context and Significance of Indazole Scaffolds in Medicinal Chemistry

The journey of indazoles in medicinal chemistry is a rich narrative that began with the initial synthesis of the parent compound. Over the decades, researchers have unearthed the vast therapeutic potential encapsulated within the indazole scaffold. ambeed.com These compounds have been investigated for a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. biosynth.com The structural versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities. This has led to the development of a multitude of indazole-based compounds that have entered clinical trials, with some achieving the status of marketed drugs. ambeed.comresearchgate.net The enduring interest in indazoles is a testament to their success as a pharmacophore in the design of novel therapeutic agents. musechem.com

Overview of Halogenated Indazole Derivatives in Pharmaceutical Research

The introduction of halogen atoms into the indazole scaffold has proven to be a pivotal strategy in drug discovery. musechem.com Halogenation can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. chemimpex.com Bromine, in particular, can serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. ambeed.comchemimpex.com

Halogenated indazoles are key intermediates in the synthesis of a variety of potent biological agents. chemimpex.com For instance, 7-bromo-1H-indazole is recognized as a valuable building block in the development of anticancer and anti-inflammatory drugs. chemimpex.com Research has shown that brominated indazoles can exhibit inhibitory effects on cancer cell growth. biosynth.com The strategic placement of halogens on the indazole ring is a critical aspect of modern medicinal chemistry, enabling the development of compounds with enhanced efficacy and selectivity. nih.gov

7-bromo-1H-indazol-6-ol within the Indazole Research Paradigm: Contemporary Significance and Research Trajectories

Within the extensive family of halogenated indazoles, this compound represents a specific entity with potential for further exploration. While detailed research findings on this particular isomer are not as widespread as for other analogues, its chemical structure suggests several avenues for its application in medicinal chemistry.

The presence of a bromine atom at the 7-position and a hydroxyl group at the 6-position offers unique opportunities for chemical modification. The bromine atom can facilitate palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or heteroaryl fragments. nih.gov The hydroxyl group can be a site for etherification or esterification to modulate the compound's properties.

Currently, this compound is available as a research chemical, indicating its role as a building block in the synthesis of more complex molecules. bldpharm.com Its structural similarity to other biologically active indazoles suggests that it could be a valuable starting material for the discovery of novel therapeutic agents. Future research trajectories will likely focus on the synthesis of libraries of compounds derived from this compound and the evaluation of their biological activities across various disease models.

Compound Data Tables

The following tables provide a summary of the key chemical identifiers for the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 705927-37-3 |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight | 213.03 g/mol |

| MDL Number | MFCD24719842 |

Data sourced from BLD Pharm. bldpharm.com

Structure

3D Structure

特性

IUPAC Name |

7-bromo-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGURCNORFYROIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606599 | |

| Record name | 7-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705927-37-3 | |

| Record name | 7-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 7 Bromo 1h Indazol 6 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY) for Positional Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 7-bromo-1H-indazol-6-ol. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the hydroxyl and amine groups. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The acidic protons of the N-H and O-H groups may appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their chemical environment, including the presence of electronegative atoms like bromine and oxygen. The carbon atoms directly attached to these heteroatoms will be significantly deshielded.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguous assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are valuable for determining the spatial proximity of protons. For this compound, a NOESY spectrum could help confirm the substitution pattern by showing through-space interactions between protons on the indazole ring system. For instance, a NOE between H-5 and H-4 would be expected.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | 12.0 - 13.0 (br s) | - |

| 3 (C-H) | 8.0 - 8.2 (s) | 135.0 - 137.0 |

| 3a (C) | - | 120.0 - 122.0 |

| 4 (C-H) | 7.2 - 7.4 (d) | 115.0 - 117.0 |

| 5 (C-H) | 7.0 - 7.2 (d) | 110.0 - 112.0 |

| 6 (C-OH) | - | 150.0 - 152.0 |

| 6 (O-H) | 9.0 - 10.0 (br s) | - |

| 7 (C-Br) | - | 100.0 - 102.0 |

| 7a (C) | - | 140.0 - 142.0 |

Note: Predicted values are in a typical deuterated solvent like DMSO-d₆. Chemical shifts (δ) are in parts per million (ppm) and 'br s' denotes a broad singlet, 's' a singlet, and 'd' a doublet.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₅BrN₂O), the expected exact mass can be calculated. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for indazoles involve the cleavage of the pyrazole (B372694) ring and the loss of small molecules like HCN or N₂.

Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₇H₅⁷⁹BrN₂O | 211.9639 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₇H₅⁸¹BrN₂O | 213.9619 | Molecular ion with ⁸¹Br |

| [M-HCN]⁺ | C₆H₄⁷⁹BrN O | 184.9585 | Loss of hydrogen cyanide |

| [M-N₂]⁺ | C₇H₅⁷⁹BrO | 183.9578 | Loss of molecular nitrogen |

| [M-Br]⁺ | C₇H₅N₂O | 133.0402 | Loss of bromine radical |

Note: m/z values are for the monoisotopic masses.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the chemical bonds.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as vibrations associated with the aromatic ring. The presence of the bromine atom will also influence the spectrum, typically in the fingerprint region.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| N-H stretch (indazole) | 3100 - 3300 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-O stretch (phenol) | 1150 - 1250 | Strong |

| C-Br stretch | 500 - 600 | Medium |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Supramolecular Interactions

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. While no specific crystal structure for this compound is publicly available, predictions can be made based on the structures of related indazole derivatives.

The indazole ring system is planar. In the solid state, it is expected that intermolecular hydrogen bonding will be a dominant feature, involving the hydroxyl group at the 6-position and the N-H group of the pyrazole ring. These hydrogen bonds would likely lead to the formation of extended supramolecular networks, such as chains or sheets. The bromine atom could also participate in halogen bonding, further influencing the crystal packing.

Computational Approaches to Tautomeric Equilibria and Conformational Landscapes of Indazoles

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the properties of molecules, including their tautomeric equilibria and conformational landscapes. For indazole and its derivatives, annular tautomerism between the 1H and 2H forms is a key consideration. chemicalbook.commdpi.com

Theoretical calculations have shown that for most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.commdpi.com This preference is attributed to the benzenoid character of the 1H-tautomer, which is generally more stable than the quinonoid structure of the 2H-tautomer. The energy difference between the tautomers can be influenced by the nature and position of the substituents. For this compound, it is highly probable that the 1H-tautomer is the predominant form in both the gas phase and in solution.

Computational methods can also be used to predict the spectroscopic properties (NMR, IR) of the different tautomers, which can then be compared with experimental data to determine the major tautomer present.

No Published Pharmacological or Biological Activity Data Currently Available for this compound

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the pharmacological and biological activities of the chemical compound this compound have been identified. Therefore, an article on its specific anticancer, antimicrobial, or antiparasitic properties as outlined cannot be generated at this time.

While the indazole scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives showing a wide range of biological activities including anticancer and antimicrobial effects, research into the specific properties of this compound does not appear to be publicly available.

Investigations into analogues, such as other bromo-substituted indazoles, have shown promise in various therapeutic areas. For instance, different isomers and derivatives have been explored for their potential as kinase inhibitors in oncology or as agents against microbial pathogens. However, the unique substitution pattern of a bromine atom at the 7-position and a hydroxyl group at the 6-position of the indazole ring in this compound means that its biological profile cannot be accurately predicted from these related compounds.

The requested detailed analysis of its modulatory effects on kinase signal transduction pathways, its influence on cell cycle regulation and apoptosis, and its efficacy in cancer models, as well as its potential antibacterial, antifungal, and antiprotozoal activities, remains speculative without dedicated research.

Scientists and researchers interested in the potential of novel indazole derivatives may find this compound to be an unexamined candidate for future study. However, until such research is conducted and published, a scientifically accurate and detailed article on its pharmacological and biological activities cannot be provided.

Pharmacological and Biological Activity Investigations of 7 Bromo 1h Indazol 6 Ol and Analogues

Anti-inflammatory and Immunomodulatory Properties

Cyclooxygenase (COX) and Other Inflammatory Enzyme Inhibition

Indazole derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.govresearchgate.net The COX enzyme has two main isoforms, COX-1 and COX-2; COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs. mdpi.commdpi.com

A series of novel (aza)indazole derivatives were developed that showed high affinity and selectivity for the COX-2 enzyme over COX-1. nih.govnih.gov Through structural modifications, researchers synthesized compounds with effective COX-2 inhibitory activity, with one notable derivative exhibiting an IC50 value of 0.409 µM and excellent selectivity versus COX-1. nih.govnih.gov In vitro enzymatic assays confirmed that many compounds in this indazole series were highly selective, showing no significant inhibition of COX-1 at concentrations up to 30 µM. nih.gov

Further studies have confirmed the anti-inflammatory potential of indazole and its derivatives by demonstrating their ability to inhibit COX-2 in a concentration-dependent manner. researchgate.net Some 2H-indazole derivatives have been identified as dual agents, possessing both antimicrobial and anti-inflammatory properties through COX-2 inhibition. mdpi.com Docking calculations for these compounds suggest a binding mode within the COX-2 active site similar to that of the selective COX-2 inhibitor, rofecoxib. mdpi.com

Table 2: COX-2 Inhibition by Selected Indazole Derivatives

| Compound Series | IC50 Value (COX-2) | Selectivity vs. COX-1 | Reference |

|---|---|---|---|

| (Aza)indazole Sulfonylamide Derivative 16 | 0.409 µM | Excellent | nih.govnih.gov |

| 2,3-diphenyl-2H-indazole Derivatives (18, 23 ) | Active Inhibition | Not specified | mdpi.com |

| Indazole and its derivatives | Concentration-dependent inhibition | Not specified | researchgate.net |

Modulation of Inflammatory Response Pathways

Beyond direct enzyme inhibition, indazole derivatives have been shown to modulate broader inflammatory pathways. Studies have revealed that the anti-inflammatory effects of indazoles may be attributed to their ability to inhibit pro-inflammatory cytokines. researchgate.net In one study, indazole and its derivatives were found to inhibit key cytokines such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in vitro. researchgate.net

The immunomodulatory properties of indazole derivatives have also been noted in other contexts. For example, some 5-substituted indazole derivatives developed for Alzheimer's disease research also demonstrated anti-inflammatory effects in cellular models. nih.govresearchgate.net These compounds were shown to have an effect on Raw 264.7 cells, a macrophage-like cell line commonly used to study the inflammatory response. nih.govresearchgate.net This suggests that the therapeutic potential of indazole analogues may extend to conditions where neuroinflammation plays a significant role. nih.gov

Neuropharmacological and Neurodegenerative Disease Research

Monoamine Oxidase (MAO) and Other Neurological Target Modulation

Indazole derivatives have emerged as highly potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. researchgate.netnih.gov MAO enzymes are responsible for metabolizing neurotransmitter amines, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders like Parkinson's disease. researchgate.netgoogle.com

Research based on the MAO-B inhibitory activity of 7-nitroindazole led to the investigation of a series of C5- and C6-substituted indazole derivatives. researchgate.net While most compounds showed modest inhibition of MAO-A, nearly all derivatives were submicromolar inhibitors of human MAO-B. researchgate.net Specifically, substitutions on the C5 position of the indazole ring yielded exceptionally potent MAO-B inhibition, with IC50 values in the low nanomolar range (0.0025–0.024 µM). researchgate.net

Further studies have developed indazole- and indole-5-carboxamides as reversible and competitive MAO-B inhibitors with subnanomolar potency. nih.govbiomedfrontiers.org One of the most potent derivatives, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, displayed an IC50 for human MAO-B of 0.386 nM and over 25,000-fold selectivity versus MAO-A. nih.gov Pyrimido[1,2-b]indazole derivatives have also been identified as selective, reversible, and competitive inhibitors of human MAO-B. nih.gov

Table 3: MAO-B Inhibition by Potent Indazole Analogues

| Compound Class | IC50 (human MAO-B) | Selectivity vs. MAO-A | Reference |

|---|---|---|---|

| C5-Substituted Indazoles | 0.0025–0.024 µM | Submicromolar | researchgate.net |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 nM | >25,000-fold | nih.gov |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 nM | >5,700-fold | nih.govbiomedfrontiers.org |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | 0.612 nM | >16,000-fold | nih.gov |

Therapeutic Potential in Neurodegenerative Disorders

The diverse biological activities of indazole derivatives make them promising candidates for the treatment of complex neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD). frontiersin.orgewha.ac.kr

Parkinson's Disease (PD): The primary pathology of PD involves the loss of dopaminergic neurons. frontiersin.orgnih.gov Indazole derivatives are being explored to target several pathways implicated in this process. As potent MAO-B inhibitors, they can prevent the breakdown of dopamine, which is a standard therapeutic approach. researchgate.net Beyond MAO-B, mutations in the leucine-rich repeat kinase 2 (LRRK2) gene are a genetic determinant for PD. acs.orgnih.gov Consequently, novel N-heteroaryl and 1-pyrazolyl-5,6-disubstituted indazole derivatives have been developed as LRRK2 kinase inhibitors. acs.orgnih.gov Another avenue of research involves the inhibition of tau protein hyperphosphorylation, which contributes to dopaminergic neuronal loss. frontiersin.orgnih.gov The indazole derivative 6-amino-1-methyl-indazole (AMI) was shown to preserve dopaminergic neurons and improve behavioral symptoms in a mouse model of PD by inhibiting tau phosphorylation. frontiersin.orgnih.gov Furthermore, certain pyrimido[1,2-b]indazole derivatives have demonstrated neuroprotective effects against 6-hydroxydopamine-induced cell death in human neuroblastoma SH-SY5Y cells. nih.gov

Alzheimer's Disease (AD): AD is a multifaceted disease, making multi-target drugs a promising therapeutic strategy. nih.govresearchgate.net A family of 5-substituted indazole derivatives has been developed that simultaneously inhibits cholinesterase (AChE/BuChE) and beta-secretase 1 (BACE1), two key enzymes in AD pathology. nih.govresearchgate.net Another critical target in AD is glutaminyl cyclase (QC), which catalyzes the formation of the toxic pyroglutamate form of amyloid-β (pE-Aβ). ewha.ac.krnih.gov Potent and selective indazole-based QC inhibitors have been discovered, with 3-methylindazole-5-yl and 3-methylindazole-6-yl derivatives showing IC50 values of 2.3 nM and 3.2 nM, respectively—approximately 10-fold more potent than the clinical candidate varoglutamstat. ewha.ac.krnih.gov In addition to enzyme inhibition, some of these indazole derivatives for AD have also shown neuroprotective effects against Aβ-induced cell death and possess antioxidant properties. nih.govresearchgate.net

Other Emerging Biological Activities

The versatile scaffold of the indazole ring system has prompted researchers to investigate its potential in a variety of therapeutic areas. Recent studies have highlighted the promising activities of indazole analogues in metabolic disorders, viral infections, bone health, and cellular signaling pathways.

Antidiabetic Activity

The global rise in diabetes has spurred the search for novel therapeutic agents. Indazole derivatives have emerged as a class of compounds with significant potential in this area. Research has focused on their ability to modulate key enzymes and receptors involved in glucose homeostasis.

One area of investigation is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption can be slowed, leading to better glycemic control. A study on a series of indazole-endowed thiadiazole hybrid derivatives identified several potent α-glucosidase inhibitors. The inhibitory concentrations (IC50) for some of these compounds were found to be in the micromolar range, indicating significant in vitro efficacy.

| Compound | α-Glucosidase IC50 (µM) |

|---|---|

| Indazole-thiadiazole hybrid 1 | Data not available |

| Indazole-thiadiazole hybrid 2 | Data not available |

| Indazole-thiadiazole hybrid 3 | Data not available |

| Indazole-thiadiazole hybrid 5 | Data not available |

| Indazole-thiadiazole hybrid 7 | Data not available |

| Indazole-thiadiazole hybrid 8 | Data not available |

Another approach has been to target glucagon receptors (GCGR). Glucagon is a hormone that raises blood glucose levels, and its antagonism is a therapeutic strategy for type 2 diabetes. Novel series of indazole-based compounds have been designed and synthesized as GCGR antagonists, with some demonstrating the ability to blunt glucagon-induced glucose excursion in preclinical models.

Anti-HIV Activity

The human immunodeficiency virus (HIV) remains a significant global health challenge, and the development of new antiviral agents is crucial to combat drug resistance. The indazole scaffold has been identified as a promising starting point for the design of novel HIV-1 inhibitors.

Research in this area has led to the discovery of new inhibitor scaffolds. For instance, a novel oxazole scaffold incorporating an indazole moiety has shown promising results in cell-based screening for HIV-1 inhibition. Structure-activity relationship (SAR) studies on these compounds have identified potent inhibitors with effective concentrations in the sub-micromolar range. To address challenges such as poor aqueous solubility, researchers have also developed prodrugs of indazoles, which can improve their pharmacokinetic properties.

| Compound | EC50 (µM) | Therapeutic Index (TI) |

|---|---|---|

| Oxazole-Indazole Analog | Data not available | Data not available |

Anti-osteoporosis Activity

Osteoporosis is a progressive bone disease characterized by decreased bone mass and density, leading to an increased risk of fractures. The development of new therapies to promote bone formation is a key research goal. Indazole derivatives have shown potential in this area by activating key enzymes involved in osteogenesis.

A series of indazole derivatives have been identified as activators of Sirtuin 1 (Sirt 1), an enzyme that plays a crucial role in cell metabolism and aging, including bone formation. Optimization of these compounds has led to the identification of potent Sirt 1 activators that also demonstrate osteogenesis activity in cell-based assays. This suggests that indazole-based Sirt 1 activators could be potential candidates for the treatment of osteoporosis.

| Compound | Sirt 1 Activation EC50 (µM) |

|---|---|

| Indazole Derivative | Data not available |

GPR Modulation

G protein-coupled receptors (GPRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. The ability of indazole derivatives to modulate GPRs opens up a wide range of therapeutic possibilities.

One notable example is the investigation of indazole analogues as serotonin 5-HT2 receptor agonists. The 5-HT2 receptors are involved in a variety of physiological processes, and their modulation can have therapeutic effects in conditions such as ocular hypertension. A specific analogue, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, has been identified as a potent and peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. nih.gov This compound demonstrated a high affinity for the receptor with an EC50 value in the nanomolar range. nih.gov

Furthermore, indazole derivatives have been explored as modulators of cannabinoid receptors (CB1 and CB2), which are also GPRs. Indazole-3-carboxamides, for instance, have been reported as potent cannabinoid receptor modulators. Additionally, research into indazole-paroxetine hybrids has identified them as potent inhibitors of G protein-coupled receptor kinase 2 (GRK2), an enzyme involved in the desensitization of GPRs.

| Compound | Target | Activity (EC50/IC50) |

|---|---|---|

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptor | 42.7 nM (EC50) nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Bromo 1h Indazol 6 Ol Derivatives

Positional and Substituent Effects on Biological Activity (e.g., C7-Bromo and C6-Hydroxyl Group Influence)

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. The C7-bromo and C6-hydroxyl groups of the parent compound are key determinants of its interaction with biological targets.

The bromine atom at the C7 position, being an electron-withdrawing group, can influence the electronic distribution of the indazole ring. This can be critical for establishing specific interactions, such as halogen bonds, with the target protein. The size and lipophilicity of the bromine atom can also play a role in fitting into hydrophobic pockets within a receptor's binding site. Structure-activity relationship studies on various indazole derivatives have shown that the presence of aryl groups at different positions, including C6, can be crucial for inhibitory activities. nih.gov

Table 1: General Influence of Substituents on the Biological Activity of Indazole Analogues

| Substituent Position | Type of Substituent | General Effect on Biological Activity |

| C7 | Electron-withdrawing (e.g., Bromo) | Can enhance binding affinity through halogen bonding; influences electronic properties of the ring. |

| C6 | Hydrogen bond donor/acceptor (e.g., Hydroxyl) | Can form crucial hydrogen bonds with the target receptor, improving potency and selectivity. |

| C3 and C6 | Aryl groups | Often found to be crucial for inhibitory activities against various targets. nih.gov |

| N1/N2 | Alkyl/Aryl groups | Affects tautomeric preference and can be directed to interact with specific regions of a binding site. beilstein-journals.org |

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For indazole derivatives, the relatively rigid bicyclic core limits the number of possible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding.

Ligand Efficiency and Drug-Like Properties in Indazole Analogues

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess favorable drug-like properties, such as appropriate molecular weight, lipophilicity, and metabolic stability. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two metrics used to assess the quality of a compound. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LLE relates affinity to its lipophilicity.

Table 2: Representative Physicochemical Properties and Ligand Efficiency Metrics for Bioactive Indazole Analogues

| Compound Type | Molecular Weight ( g/mol ) | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Kinase Inhibitor Analogue | 350 - 450 | 2.5 - 4.0 | 0.30 - 0.48 nih.gov | 3.5 - 5.5 |

| Receptor Agonist Analogue | 300 - 400 | 2.0 - 3.5 | 0.35 - 0.50 | 4.0 - 6.0 |

| Anti-inflammatory Analogue | 320 - 420 | 2.2 - 3.8 | 0.28 - 0.45 | 3.0 - 5.0 |

Computational Chemistry and Molecular Modeling of 7 Bromo 1h Indazol 6 Ol Systems

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

For 7-bromo-1H-indazol-6-ol, molecular docking could be employed to screen for potential biological targets. By docking the compound against a library of protein structures, researchers could identify proteins with which it is likely to interact. The results of such a docking study would typically be presented in a table, ranking the potential protein targets based on their predicted binding affinity (docking score) for this compound.

Table 1: Illustrative Example of Molecular Docking Results for this compound with Hypothetical Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Kinase A | XXXX | -9.5 | Tyr123, Leu178, Asp201 |

| Protease B | YYYY | -8.2 | His41, Ser195, Gly193 |

| GPCR C | ZZZZ | -7.9 | Phe112, Trp254, Asn301 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific molecular docking studies for this compound have been identified in public databases.

Following the initial docking, a detailed analysis of the ligand-protein interactions would be performed. This involves identifying the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. oup.comoup.com Tools like the Protein-Ligand Interaction Profiler (PLIP) can automate the detection and visualization of these interactions. oup.com

Prediction of Binding Modes and Affinities with Biological Macromolecules

The primary outputs of a molecular docking simulation are the predicted binding poses (modes) of the ligand within the receptor's binding site and an estimation of the binding affinity. nih.gov The binding mode describes the specific orientation and conformation of the ligand, while the binding affinity, often expressed as a docking score, provides a qualitative measure of the strength of the interaction. nih.govarxiv.org More accurate predictions of binding affinity can be achieved through more computationally intensive methods like free energy calculations. nih.gov

In the context of this compound, predicting its binding mode within a target protein would reveal which of its functional groups (the bromo, hydroxyl, and indazole moieties) are critical for interaction. This information is invaluable for understanding its potential mechanism of action.

Hotspot Identification for Rational Drug Design

Hotspot identification is a crucial aspect of rational drug design that aims to pinpoint key residues within a protein's binding site that contribute most significantly to the binding energy. nih.govcompoundchem.com By identifying these "hotspots," medicinal chemists can design new molecules or modify existing ones to better interact with these key residues, thereby improving potency and selectivity. azolifesciences.comacs.org Computational methods, often in conjunction with experimental techniques, are used to map these energetic hotspots on the protein surface. nih.govcore.ac.uk For this compound, if a specific protein target were identified, hotspot analysis would guide the rational design of derivatives with enhanced binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD can provide a detailed picture of the conformational dynamics and stability of a molecule or a molecular complex. oup.comnih.gov

An MD simulation of this compound, either in solution or bound to a protein, would reveal its flexibility and preferred conformations. This is important because a molecule's conformation can significantly impact its biological activity. nih.gov Furthermore, MD simulations of a this compound-protein complex could be used to assess the stability of the predicted binding mode from molecular docking and to identify any conformational changes in the protein upon ligand binding. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. rroij.comadvancedsciencenews.com These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity. cellmolbiol.orgias.ac.in

For this compound, quantum chemical calculations could be used to:

Determine its optimal three-dimensional structure.

Calculate its electrostatic potential surface, which reveals regions of positive and negative charge that are important for intermolecular interactions.

Predict its reactivity towards different chemical reagents, providing insights into its metabolic fate or potential for covalent modification of a target. scienceopen.com

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G |

| Mulliken Charge on Br | -0.15 e | DFT/B3LYP/6-31G |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific quantum chemical calculations for this compound have been identified in public databases. DFT refers to Density Functional Theory, a common quantum chemical method.

Chemoinformatics and Virtual Screening Approaches for Novel Compound Discovery

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.govneovarsity.org Virtual screening is a key chemoinformatics technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov

If this compound were identified as a hit compound for a particular target, chemoinformatics approaches could be used to search for structurally similar compounds with potentially improved properties. mdpi.com This can be done through ligand-based virtual screening, which searches for molecules with similar shapes and chemical features, or structure-based virtual screening, which docks a library of compounds into the target's binding site. researchgate.netfrontiersin.org These approaches can significantly accelerate the discovery of novel and more potent analogs of this compound.

Future Research Directions and Therapeutic Prospects for 7 Bromo 1h Indazol 6 Ol Analogues

Advanced Strategies in Targeted Drug Design and Development

The development of analogues of 7-bromo-1H-indazol-6-ol is increasingly reliant on sophisticated, structure-based, and computational drug design strategies. These methods move beyond traditional high-throughput screening to create more specific, potent, and selective therapeutic agents.

One of the primary strategies is structure-guided drug design , which utilizes high-resolution structural information of a biological target, often a protein kinase, to design complementary ligands. By understanding the three-dimensional architecture of the target's active site, chemists can rationally design indazole derivatives that fit precisely, maximizing binding affinity and inhibitory activity. This approach has been successfully used to develop potent inhibitors for targets like the epidermal growth factor receptor (EGFR). nih.gov

Fragment-based drug design (FBDD) offers another powerful avenue. This technique involves screening small chemical fragments to identify those that bind weakly but efficiently to the biological target. These "hits" are then grown or linked together, guided by structural data, to produce a high-affinity lead compound. A fragment-based and structure-assisted approach has led to the identification of potent indazole-based inhibitors of phosphoinositide-dependent kinase-1 (PDK1). mdpi.com

Furthermore, comprehensive Structure-Activity Relationship (SAR) studies are critical for optimizing lead compounds. nih.govnih.gov By systematically modifying the substituents on the indazole ring of this compound analogues, researchers can determine which chemical groups enhance potency, selectivity, and pharmacokinetic properties. For instance, SAR studies on indazole derivatives targeting Enhancer of Zeste Homologue 2 (EZH2) have shown that modifications at the 6-position, where the bromo group resides in the parent compound, can significantly impact inhibitor potency and selectivity. nih.gov

Identification and Validation of Novel Biological Targets for Indazole Derivatives

The versatility of the indazole scaffold allows its derivatives to interact with a wide array of biological targets, many of which are implicated in cancer and other diseases. mdpi.comnih.govrsc.org A key area of future research is the identification and validation of novel targets for analogues of this compound.

Protein kinases remain a major class of targets for indazole-based inhibitors due to their central role in cell signaling and proliferation. nih.gov Several kinases have been successfully targeted by indazole derivatives, including:

Polo-like kinase 4 (PLK4): A critical regulator of cell mitosis, its overexpression is linked to several cancers. Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors. rsc.org

Akt (Protein Kinase B): A key node in cell growth and survival pathways, often dysregulated in cancer. nih.gov

Aurora Kinases: These are essential for cell division, and indazole-based compounds have been designed as selective inhibitors of Aurora A and Aurora B. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Indazole analogues have been optimized as irreversible and mutant-selective EGFR inhibitors for non-small cell lung cancer. nih.gov

Beyond kinases, bromodomains have emerged as promising epigenetic targets. Bromodomain-containing protein 4 (BRD4) regulates the expression of oncogenes like c-Myc. A novel scaffold, 1H-indazol-4,7-dione, was developed to create potent BRD4 inhibitors that demonstrated significant tumor reduction in preclinical models. nih.gov The exploration of this compound analogues against other bromodomain family members could yield new therapeutic opportunities.

The table below summarizes some of the key biological targets that have been successfully modulated by indazole derivatives, representing promising areas of investigation for analogues of this compound.

| Biological Target | Therapeutic Area | Example Indazole Derivative Class | Reference |

| Polo-like kinase 4 (PLK4) | Cancer | N-(1H-indazol-6-yl)benzenesulfonamides | rsc.org |

| Bromodomain-containing protein 4 (BRD4) | Cancer | 1H-indazol-4,7-diones | nih.gov |

| Akt (Protein Kinase B) | Cancer | 7-substituted A-443654 analogues | nih.gov |

| Aurora Kinase A/B | Cancer | 3-substituted 1H-indazoles | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | 1H-indazole analogues | nih.gov |

| Phosphoinositide-dependent kinase-1 (PDK1) | Cancer | 1H-benzo[d]imidazol-2-yl)-1H-indazoles | mdpi.com |

Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the development of new indazole-based therapeutics. astrazeneca.comnih.govijettjournal.orgjsr.org These computational methods can analyze vast datasets to identify patterns and make predictions that are beyond human capacity.

In the context of this compound analogues, AI/ML can be applied in several key areas:

Target Identification and Validation: ML algorithms can analyze genomic, proteomic, and clinical data to identify and prioritize novel biological targets that are most likely to be modulated by indazole-like structures.

High-Throughput Virtual Screening: Instead of physically screening millions of compounds, AI models can rapidly predict the binding affinity of virtual libraries of indazole analogues against a specific target. nih.gov This significantly narrows down the number of candidates for chemical synthesis and experimental testing.

Predictive Modeling of ADME/T Properties: A major cause of drug failure is poor pharmacokinetic or toxicological profiles. Machine learning models, such as graph neural networks, can be trained to predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADME/T) early in the design phase. astrazeneca.comnih.gov This allows chemists to focus on designing this compound analogues with a higher probability of success in later developmental stages.

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties. By providing the model with a target profile, it can generate novel chemical structures that are optimized for potency, selectivity, and drug-likeness.

By integrating AI and ML, the design-synthesize-test-analyze cycle in drug discovery can be made significantly more efficient, reducing both the time and cost associated with bringing novel indazole-based therapies to patients. nih.govjsr.org

Translational Challenges and Opportunities in Indazole-Based Therapeutics

The translation of a promising indazole compound from a laboratory "hit" to a clinically approved therapeutic is a complex process fraught with challenges. Understanding these hurdles is essential for realizing the therapeutic potential of this compound analogues.

One of the primary challenges is pharmacokinetics and bioavailability . A compound must be able to reach its target in the body in sufficient concentrations to exert a therapeutic effect. Issues such as poor solubility, rapid metabolism by liver enzymes, or low absorption can prevent an otherwise potent molecule from being effective in vivo. For example, while a compound like K22 showed potent PLK4 inhibition, further studies were needed to confirm its stability in human liver microsomes and its pharmacokinetic profile in animal models. rsc.org

Toxicity is another major concern. Even highly selective inhibitors can have off-target effects or inherent cellular toxicities that lead to adverse events. Some clinical trials of BRD4 inhibitors have revealed toxicities, highlighting the need for careful preclinical safety assessment. nih.gov For analogues of this compound, extensive toxicological screening will be necessary to ensure a favorable safety profile.

Despite these challenges, there are significant opportunities. The chemical tractability of the indazole scaffold allows for extensive modification to overcome pharmacokinetic and toxicity issues. nih.gov Furthermore, the development of targeted therapies offers the opportunity for personalized medicine . By identifying biomarkers that predict which patients are most likely to respond to a specific indazole-based drug, clinical trials can be designed for higher success rates. The success of marketed indazole-containing drugs like Pazopanib demonstrates that these challenges can be overcome, providing a clear path forward for the development of novel analogues. mdpi.com The ultimate goal is to leverage advanced design strategies and a deep understanding of biology to develop this compound analogues that are not only potent but also safe and effective in the clinic.

Q & A

Q. How can researchers design an efficient synthetic route for 7-bromo-1H-indazol-6-ol while addressing regioselectivity and functional group compatibility?

Methodological Answer:

- Factorial Design : Systematically test variables (e.g., temperature, catalyst, solvent) using pre-experimental or factorial designs to identify optimal conditions .

- Theoretical Alignment : Ground synthesis strategies in electronic and steric theories of regioselectivity (e.g., directing group effects, resonance stabilization) to predict reaction pathways .

- Iterative Refinement : Use stepwise optimization, prioritizing critical steps like bromination and hydroxylation protection, validated by TLC or HPLC .

Q. What purification strategies ensure high-purity yields of this compound?

Methodological Answer:

- Chromatographic Optimization : Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate ratios) guided by polarity predictions from computational tools like COSMO-RS .

- Crystallization Screening : Test solvent pairs (e.g., DCM/hexane) under varied temperatures to maximize crystal purity and yield .

- Analytical Cross-Validation : Confirm purity via NMR, HRMS, and HPLC, ensuring consistency across orthogonal methods .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

- Multi-Technique Validation : Combine -NMR, -NMR, and 2D-COSY to resolve ambiguities in proton coupling or overlapping signals .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data, adjusting for solvent effects .

- Statistical Analysis : Apply multivariate regression to identify outliers or systematic errors in data collection protocols .

Q. What computational approaches predict the reactivity of this compound in novel reactions (e.g., cross-coupling)?

Methodological Answer:

- DFT-Based Mechanistic Studies : Calculate activation energies for proposed reaction pathways (e.g., Suzuki-Miyaura coupling) to prioritize feasible mechanisms .

- Machine Learning Integration : Train models on existing indazole reaction datasets to predict regioselectivity or side-product formation .

- Experimental Calibration : Validate computational predictions with small-scale reactions, adjusting parameters iteratively .

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- Multivariate SAR Frameworks : Use factorial designs to vary substituents (e.g., halogens, alkyl groups) and assess biological activity through dose-response assays .

- Theoretical Scaffolding : Link electronic properties (Hammett constants) or steric parameters (Taft indices) to activity trends, guided by QSAR models .

- Data Triangulation : Correlate in vitro activity with in silico docking scores (e.g., AutoDock Vina) to validate binding hypotheses .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality-by-Design (QbD) : Implement design-of-experiments (DoE) to identify critical process parameters (CPPs) affecting purity and yield .

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in situ FTIR) to detect deviations and adjust conditions dynamically .

- Root-Cause Analysis : Use fishbone diagrams or failure mode effects analysis (FMEA) to trace variability to specific synthesis steps .

Data Contradiction and Theoretical Reconciliation

Q. How can conflicting biological activity data for this compound be systematically analyzed?

Methodological Answer:

- Meta-Analysis Framework : Aggregate literature data using PRISMA guidelines, assessing study quality via Jadad scores or risk-of-bias tools .

- Theoretical Reassessment : Re-examine assay conditions (e.g., cell lines, solvent controls) through the lens of biochemical theory (e.g., receptor saturation kinetics) .

- Reproducibility Testing : Replicate key studies under standardized protocols, documenting deviations in methodology or instrumentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。